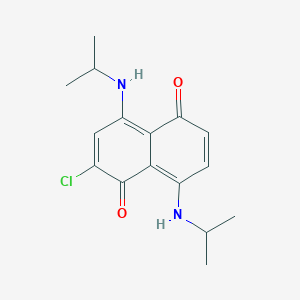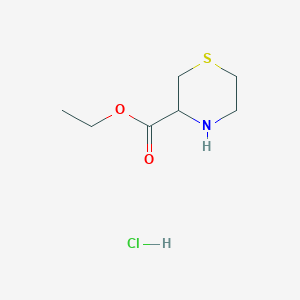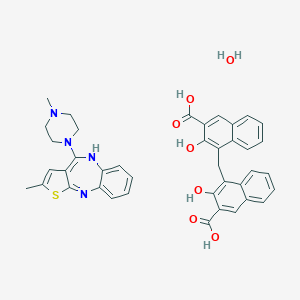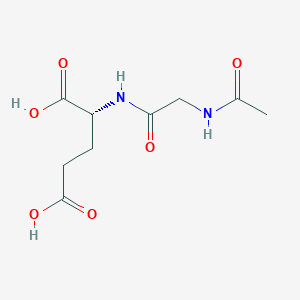
2-Chlorooctanoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorooctanoyl-coenzyme A (2-Cl-O-CoA) is a synthetic compound that has been widely used in scientific research to investigate the biochemical and physiological effects of fatty acid metabolism. This molecule is a derivative of coenzyme A, which is an essential cofactor for many enzymatic reactions in the body.
Mecanismo De Acción
The mechanism of action of 2-Chlorooctanoyl-coenzyme A involves the covalent modification of LCAD through the formation of a thioester bond between the chlorine atom of 2-Chlorooctanoyl-coenzyme A and the active site cysteine residue of LCAD. This modification inhibits the activity of LCAD, leading to the accumulation of fatty acyl-CoA intermediates.
Biochemical and Physiological Effects
The accumulation of fatty acyl-CoA intermediates due to the inhibition of LCAD by 2-Chlorooctanoyl-coenzyme A has been shown to have various biochemical and physiological effects. These effects include the activation of stress signaling pathways, the induction of apoptosis, and the disruption of mitochondrial function. Additionally, the accumulation of fatty acyl-CoA intermediates can lead to the development of metabolic disorders such as insulin resistance and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chlorooctanoyl-coenzyme A in lab experiments has several advantages. It allows for the investigation of the role of fatty acid metabolism in various physiological processes, and it can be used to induce metabolic stress in cells and tissues. However, there are also limitations to its use. The accumulation of fatty acyl-CoA intermediates can have toxic effects on cells and tissues, making it difficult to study the long-term effects of 2-Chlorooctanoyl-coenzyme A. Additionally, the inhibition of LCAD by 2-Chlorooctanoyl-coenzyme A may not accurately reflect the physiological regulation of fatty acid metabolism.
Direcciones Futuras
There are several future directions for research involving 2-Chlorooctanoyl-coenzyme A. One area of interest is the investigation of the role of 2-Chlorooctanoyl-coenzyme A in the development of metabolic disorders such as insulin resistance and type 2 diabetes. Additionally, the use of 2-Chlorooctanoyl-coenzyme A in combination with other compounds may provide insights into the regulation of fatty acid metabolism in various physiological contexts. Finally, the development of new synthetic methods for 2-Chlorooctanoyl-coenzyme A may allow for the production of modified derivatives with improved specificity and potency.
Métodos De Síntesis
The synthesis of 2-Chlorooctanoyl-coenzyme A involves the reaction of octanoyl-CoA with thionyl chloride and pyridine in anhydrous conditions. The resulting product is then purified using chromatography techniques to obtain pure 2-Chlorooctanoyl-coenzyme A. This method has been used in many studies to produce large quantities of 2-Chlorooctanoyl-coenzyme A for research purposes.
Aplicaciones Científicas De Investigación
2-Chlorooctanoyl-coenzyme A has been used in scientific research to investigate the role of fatty acid metabolism in various physiological processes. It has been shown to inhibit the activity of long-chain acyl-CoA dehydrogenase (LCAD), which is an enzyme involved in the beta-oxidation of fatty acids. This inhibition leads to the accumulation of fatty acyl-CoA intermediates, which can have detrimental effects on cellular function.
Propiedades
Número CAS |
149542-21-2 |
|---|---|
Nombre del producto |
2-Chlorooctanoyl-coenzyme A |
Fórmula molecular |
C29H49ClN7O17P3S |
Peso molecular |
928.2 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chlorooctanethioate |
InChI |
InChI=1S/C29H49ClN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1 |
Clave InChI |
SNCMDUSFYNOAEN-PMDCUQHOSA-N |
SMILES isomérico |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
SMILES canónico |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
Sinónimos |
2-chlorooctanoyl-CoA 2-chlorooctanoyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)








